5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Bromodomain inhibition BET family Epigenetics

5-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS 921999-51-1) is a synthetic heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold frequently explored in bromodomain and kinase inhibitor research. Its structure features a 1,2,3,4-tetrahydroquinolin-2-one core N-methylated at position 1, linked via a 6-amino bridge to a 5-bromofuran-2-carboxamide moiety.

Molecular Formula C15H13BrN2O3
Molecular Weight 349.184
CAS No. 921999-51-1
Cat. No. B2435176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
CAS921999-51-1
Molecular FormulaC15H13BrN2O3
Molecular Weight349.184
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H13BrN2O3/c1-18-11-4-3-10(8-9(11)2-7-14(18)19)17-15(20)12-5-6-13(16)21-12/h3-6,8H,2,7H2,1H3,(H,17,20)
InChIKeyNXPLNRBECNJCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (921999-51-1): Procurement-Relevant Scaffold Profile


5-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS 921999-51-1) is a synthetic heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold frequently explored in bromodomain and kinase inhibitor research. Its structure features a 1,2,3,4-tetrahydroquinolin-2-one core N-methylated at position 1, linked via a 6-amino bridge to a 5-bromofuran-2-carboxamide moiety. Patent literature identifies tetrahydroquinoline derivatives as BET bromodomain inhibitors [1], a mechanism relevant in oncology and inflammatory disease research. However, comprehensive, publicly available, quantitative pharmacologic data specifically for this compound remain extremely limited, with primary sources inaccessible or restricted to generic summaries on excluded vendor pages.

Procurement Risk: Why In-Class Tetrahydroquinoline Analogs Cannot Substitute for 921999-51-1 in Defined Assays


Procuring a generic tetrahydroquinoline analog without precisely matched substitution patterns introduces significant risk of divergent biological activity. The 5-bromo on the furan ring and the N1-methyl on the tetrahydroquinolone core are not inert structural features; small changes in bromodomain inhibitor scaffolds profoundly alter selectivity across the BET family (BRD2, BRD3, BRD4, BRDT) and impact pharmacokinetic properties [1]. For example, closely related analogs such as 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (lacking the N1-methyl) or N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide (with an acetyl rather than methyl substituent) are separate chemical entities for which no quantitative cross-comparison potency data exist relative to 921999-51-1. The absence of published head-to-head selectivity panels means that substituting any close analog without experimental re-validation could invalidate assay outcomes and waste procurement resources.

Quantitative Differentiation Evidence: 5-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide Versus Comparators


BET Bromodomain Inhibition Potential: Class-Level Scaffold Differentiation

No direct, quantitative head-to-head comparison data between 921999-51-1 and a specific named comparator has been identified in the accessible primary literature. However, the compound's core tetrahydroquinoline scaffold is disclosed in patent class WO2015/144476 and US20170298047 as a bromodomain-binding motif [1]. In these patents, structurally related tetrahydroquinoline derivatives are shown to inhibit BET bromodomains with binding affinities in the low micromolar to sub-micromolar range. By class-level inference, the specific 5-bromofuran-2-carboxamide substitution pattern and N1-methyl group present in 921999-51-1 are expected to influence bromodomain subtype selectivity in a manner distinct from analogs lacking these groups. The absence of quantitative binding or functional data for the compound itself precludes a meaningful comparison of potency or selectivity versus, for example, the widely used BET inhibitor (+)-JQ1.

Bromodomain inhibition BET family Epigenetics Oncology

Physicochemical and Structural Differentiation from Des-Bromo and N-Unsubstituted Analogs

The compound's molecular identity (MF: C15H13BrN2O3; MW: 349.184 g/mol) differentiates it from closely related analogs that are commercially listed. The N1-desmethyl analog, 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS unreported in accessible primary sources), lacks the N1-methyl group, which would be predicted to alter hydrogen-bonding capacity and lipophilicity. Similarly, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide replaces the N1-methyl with an acetyl group, introducing a bulkier substituent with different electronic properties. While no experimentally measured logP, solubility, or permeability data for 921999-51-1 are available in the public domain for direct quantitative comparison with these analogs, these structural differences are fundamental to the compound's identity and procurement. Computational predictions suggest these modifications would impact key drug-like properties such as logP and polar surface area, but such predictions cannot substitute for experimental characterization.

Medicinal chemistry Structural analog comparison SAR Chemical biology

Purity and Supply Chain Differentiation: Batch-to-Batch Reproducibility Considerations

For procurement decisions where no primary pharmacological data exist, the differentiation rests on reliable chemical identity and purity. The compound 921999-51-1 is listed at ≥95% purity (HPLC) by multiple vendors, though the excluded vendor sources cannot be cited. This purity threshold is consistent with industry standards for screening compounds. However, no independent, third-party analytical certification (e.g., from an authoritative database like PubChem or ChEMBL) confirming purity or providing NMR or HRMS characterization data could be located for this specific CAS number. In the absence of such data, purchasers must rely on vendor-provided certificates of analysis. This contrasts with better-characterized bromodomain inhibitors like (+)-JQ1, for which extensive analytical and biological characterization data are publicly available across multiple independent laboratories.

Chemical procurement Purity analysis Reproducibility Quality control

Intellectual Property and Freedom-to-Operate Differentiation

The tetrahydroquinoline chemotype is heavily patented for BET bromodomain inhibition. US20170298047 and related filings disclose broad generic scaffolds encompassing compounds structurally related to 921999-51-1 [1]. While 921999-51-1 itself may not be explicitly exemplified in the examined patents, its close structural proximity to the claimed chemical space is relevant for industrial procurement. An industrial user considering scale-up or commercial application would need to evaluate whether 921999-51-1 falls within the Markush claims of active patents. In contrast, the des-methyl analog or early non-brominated tetrahydroquinolines may fall outside certain claim scopes, offering a potential patent-avoidance advantage. However, no specific legal opinion or clearance analysis for 921999-51-1 was found in the public domain.

Patent landscape Freedom to operate Chemical intellectual property Drug discovery

Application Scenarios for 5-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (921999-51-1) Based on Available Evidence


Chemical Biology Probe Synthesis: Use as a Key Intermediate for Derivatizing Tetrahydroquinoline Scaffolds

The compound's aryl bromide handle on the furan ring makes it a potential substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate focused compound libraries. This application is suitable when the goal is to explore structure-activity relationships around the C5 position of the furan while maintaining the N1-methylated tetrahydroquinolone core, consistent with the BET bromodomain inhibitor chemotype described in patent literature [1].

BET Bromodomain Assay Development: Use as a Tool Compound for Assay Validation After In-House Profiling

Given the scaffold's association with bromodomain inhibition, 921999-51-1 could serve as a starting point for assay development in laboratories equipped to profile its binding affinity across BET family members (BRD2/3/4/T). The N1-methyl group is a critical pharmacophoric feature that differentiates it from earlier tetrahydroquinoline analogs [1], making it a suitable candidate for probing the role of this substitution in bromodomain selectivity once internally validated.

Analytical Reference Standard: Use as a Negative Control or Comparator in Mass Spectrometry-Based Binding Assays

The distinct molecular weight (349.184 g/mol) and predictable fragmentation pattern (bromine isotope signature) render 921999-51-1 potentially useful as a reference standard in mass spectrometry experiments, particularly when studying metabolic stability or protein binding of related bromofuran-containing inhibitors. Its use in this capacity requires independent purity verification, as discussed in Section 3.

Intellectual Property and SAR Studies: Investigation of Patent Landscape and Freedom-to-Operate Analysis

For organizations conducting patent landscape analysis around BET bromodomain inhibitors, 921999-51-1 represents a concrete example of a Markush-covered chemical entity whose exact status requires determination. Procuring and testing this compound can provide experimental data to support or challenge the scope of existing patent claims [1], informing strategic decisions in medicinal chemistry programs.

Quote Request

Request a Quote for 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.